molecular formula C17H18N2O2S B2911648 (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one CAS No. 844852-13-7

(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Cat. No.: B2911648
CAS No.: 844852-13-7
M. Wt: 314.4
InChI Key: PYWJZKCKBZVXTD-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a synthetic small molecule belonging to the 5-ene-4-thiazolidinone class, a scaffold recognized for its versatile and potent pharmacological profiles . This compound is of significant interest in medicinal chemistry and drug discovery, particularly for investigating new anticancer and antimicrobial agents. The core 4-thiazolidinone structure is a privileged scaffold in modern medicinal chemistry, and the introduction of specific substituents, such as the 2-(allyloxy)benzylidene group at the C5 position and a pyrrolidine ring at the N2 position, is a strategic design to modulate biological activity and physicochemical properties . Compounds based on the 5-ene-thiazolidinone core have demonstrated promising antitumor properties in various screening programs . Specifically, derivatives with similar structural features have been identified as potential topoisomerase I inhibitors, showing superior activity to the natural inhibitor camptothecin in vitro, while other analogs have exhibited excellent, selective activity against panels of cancer cell lines without toxicity to normal somatic cells . Concurrently, the 5-ene-4-thiazolidinone scaffold is a promising source of novel antimicrobials. Structural analogs of this compound have shown significant efficacy against a range of bacterial pathogens, including resistant strains like MRSA and P. aeruginosa , with some compounds demonstrating higher potency than standard reference drugs such as ampicillin and streptomycin . Furthermore, certain derivatives have proven effective in reducing biofilm formation, a key factor in antimicrobial resistance, and have displayed broad-spectrum antifungal activity, often outperforming ketoconazole . The (E)-configuration of the exocyclic double bond at C5 is typically the preferred geometry obtained via Knoevenagel condensation and is crucial for its interaction with biological targets . This product is intended for research purposes to further explore these mechanisms of action and to support the development of new therapeutic candidates. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5E)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-11-21-14-8-4-3-7-13(14)12-15-16(20)18-17(22-15)19-9-5-6-10-19/h2-4,7-8,12H,1,5-6,9-11H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWJZKCKBZVXTD-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(2-(Allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and enzyme inhibition. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of thiazole derivatives with allyloxy benzaldehyde and pyrrolidine. Various synthetic routes have been explored to optimize yield and purity. The compound's structure is confirmed through spectral analysis techniques such as NMR and mass spectrometry.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed IC50 values indicating potent antiproliferative activity.
  • The mechanism of action is believed to involve the inhibition of key kinases such as BRAF and EGFR, which are crucial in cancer cell signaling pathways .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5BRAF inhibition
HepG215.0EGFR inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results indicate that it possesses moderate antibacterial activity:

  • Effective against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.47 mg/mL.
Bacterial StrainMIC (mg/mL)
Escherichia coli0.23
Staphylococcus aureus0.47

Enzyme Inhibition

Research has shown that thiazole derivatives can act as inhibitors of enzymes such as tyrosinase, which is involved in melanin production:

  • The compound exhibited notable tyrosinase inhibition, suggesting potential applications in treating hyperpigmentation disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Thiazole Ring : Variations in substituent groups at different positions can enhance or diminish activity.
  • Pyrrolidine Modifications : Altering the pyrrolidine moiety has been shown to significantly impact antiproliferative effects; for example, replacing it with a piperidine ring resulted in reduced activity .
  • Allyloxy Group : The presence of the allyloxy group is critical for maintaining effective interactions with target proteins.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • A study evaluating a series of thiazole compounds found that those with similar structural features to this compound exhibited significant anticancer effects, leading to further investigations into their mechanisms .

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